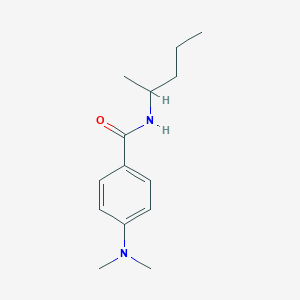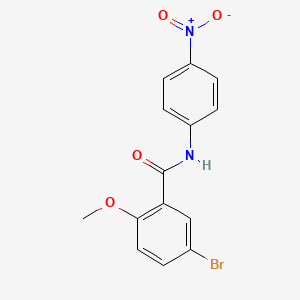
N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPCPX, is a highly selective antagonist for the A~1~ adenosine receptor. It is widely used in scientific research to explore the role of adenosine receptors in various physiological and pathological processes.
作用機序
DPCPX acts as a highly selective antagonist for the A~1~ adenosine receptor. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. Activation of the A~1~ adenosine receptor leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. DPCPX binds to the A~1~ adenosine receptor with high affinity and prevents the binding of adenosine, thereby blocking its downstream signaling pathways.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects in various experimental models. In the cardiovascular system, DPCPX has been shown to decrease heart rate and blood pressure, indicating a role for the A~1~ adenosine receptor in cardiovascular regulation. In the central nervous system, DPCPX has been shown to modulate neurotransmitter release and synaptic plasticity, indicating a role for the A~1~ adenosine receptor in neuronal signaling. In the immune system, DPCPX has been shown to modulate cytokine production and immune cell function, indicating a role for the A~1~ adenosine receptor in immune response.
実験室実験の利点と制限
DPCPX has several advantages for use in lab experiments. It is highly selective for the A~1~ adenosine receptor, which allows for specific investigation of its role in various physiological and pathological processes. It is also relatively stable and easy to handle, which makes it a convenient tool for use in experimental protocols. However, DPCPX has some limitations as well. Its high affinity for the A~1~ adenosine receptor can lead to off-target effects, which need to be carefully controlled for in experimental design. Additionally, its effects may vary depending on the experimental model and conditions, which need to be optimized for each specific study.
将来の方向性
There are several future directions for research on DPCPX. One area of interest is the role of the A~1~ adenosine receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DPCPX has been shown to have neuroprotective effects in these models, indicating a potential therapeutic role for A~1~ adenosine receptor antagonists in these conditions. Another area of interest is the development of novel A~1~ adenosine receptor antagonists with improved selectivity and efficacy. These compounds could be used to further elucidate the role of the A~1~ adenosine receptor in various physiological and pathological processes and could have potential therapeutic applications.
合成法
The synthesis of DPCPX involves several steps, including the reaction of 3,4-dichlorobenzoyl chloride with sec-butylamine, followed by the reaction of the resulting product with phenylsulfonyl chloride and glycine. The final product is obtained through purification by column chromatography and recrystallization. The purity of the product can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
DPCPX is widely used in scientific research to explore the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are involved in a wide range of physiological functions, including cardiovascular regulation, neurotransmission, and immune response. They are also implicated in several pathological conditions, such as ischemia-reperfusion injury, inflammation, and neurodegenerative diseases. DPCPX has been used to investigate the specific role of the A~1~ adenosine receptor in these processes.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-3-13(2)21-18(23)12-22(14-9-10-16(19)17(20)11-14)26(24,25)15-7-5-4-6-8-15/h4-11,13H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSUMURTLVIGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4963264.png)

![3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B4963285.png)
![N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]](/img/structure/B4963306.png)

![3-ethyl 5-methyl 2-{[(6-allyl-3-cyano-2-pyridinyl)thio]methyl}-6-bromo-1-methyl-1H-indole-3,5-dicarboxylate](/img/structure/B4963312.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4963326.png)
![ethyl 1-benzyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4963330.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4963348.png)
![propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4963382.png)